molecular formula C12H23NO6 B3310154 Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 94536-61-5

Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No. B3310154
CAS RN: 94536-61-5
M. Wt: 277.31 g/mol
InChI Key: VDOSYEAOEHMJQD-LZQZFOIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a prominent compound in the biomedical industry . It plays an invaluable role in the synthesis of potential drug candidates, specifically catering to ailments like cancer and infectious diseases . This compound’s distinctive characteristics render it indispensable for the advancement of targeted therapeutics and drug delivery systems .


Molecular Structure Analysis

The molecular formula of Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside is C12H23NO6 . It has a molecular weight of 277.31 . The structure of this compound forms a highly hydrogen-bonded three-dimensional network .


Physical And Chemical Properties Analysis

The physical and chemical properties of Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside include a molecular weight of 277.31 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Biological Activity : Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a precursor in the synthesis of diverse glycosides with biological significance. For instance, it has been utilized in the synthesis of diosgenyl glycosides, which demonstrate promising antitumor activities by inducing apoptosis in B cell chronic leukemia (Myszka et al., 2003). These findings highlight the potential of glycosylated compounds derived from Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside in cancer research and therapy.

Chemical Synthesis and Methodology Development : This compound is instrumental in developing new synthetic routes for carbohydrate derivatives. A notable example includes its use in one-pot synthesis strategies, providing an efficient route to various glucosamine glycosyl donors (Pertel et al., 2018). Such methodologies simplify the production of carbohydrate-based molecules, which are critical for pharmaceutical applications and fundamental research.

Material Science and Surfactant Synthesis : The structural properties of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside are leveraged to create novel surfactants. Research has led to the development of alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranosides, which show enhanced water solubility and surface activity compared to traditional alkyl glycosides (Ji et al., 2017). These properties are vital for their potential use in various industrial and biomedical applications, including drug delivery systems and as components in personal care products.

Structural and Computational Studies : Computational analysis of enzyme interactions with derivatives of Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside contributes to a deeper understanding of biochemical processes at the molecular level. For example, studies on human O-GlcNAcase enzyme interactions with inhibitors based on Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives have provided insights into the design of new therapeutic agents for diseases such as Alzheimer's and diabetes (Alencar et al., 2012).

Safety And Hazards

The safety data sheet for Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c1-3-4-5-18-12-9(13-7(2)15)11(17)10(16)8(6-14)19-12/h8-12,14,16-17H,3-6H2,1-2H3,(H,13,15)/t8-,9-,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOSYEAOEHMJQD-LZQZFOIKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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